11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structural uniqueness of this molecule lies in its substituents: a methyl group at position 11 and a 3,4,5-trimethoxyphenyl group at position 3. The trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the methyl group contributes to steric stabilization and lipophilicity .
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-methyl-9-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H24N2O4/c1-13-22-18(25-17-8-6-5-7-16(17)24-13)9-14(10-19(22)26)15-11-20(27-2)23(29-4)21(12-15)28-3/h5-8,11-12,14,24H,9-10H2,1-4H3 |
InChI Key |
MQEVZXBXCCVWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Classical Condensation and Cyclization Approaches
The foundational method for synthesizing dibenzo[b,e] diazepin-1-one derivatives involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e] diazepin-1-one, the synthesis typically begins with the reaction of a methyl-substituted o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde under acidic or neutral conditions. The reaction proceeds via imine formation, followed by cyclization to form the seven-membered diazepine ring .
Representative Reaction Conditions:
-
Reactants: 2-amino-4-methylaniline (1.2 equiv.) and 3,4,5-trimethoxybenzaldehyde (1.0 equiv.)
-
Catalyst: Acetic acid (10 mol%)
-
Solvent: Ethanol, reflux at 80°C for 12 hours
-
Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane 1:3) .
This method, while reliable, often requires extended reaction times and produces moderate yields due to competing side reactions, such as over-oxidation or polymerization of intermediates.
Microwave-Assisted Solvent-Free Synthesis
Recent advancements in green chemistry have enabled the development of microwave-assisted protocols that significantly enhance reaction efficiency. A study leveraging Cu(II)-polyimide covalent organic frameworks (Cu@PI-COF) as a heterogeneous catalyst demonstrated the synthesis of analogous 1,5-benzodiazepines in 5 minutes under solvent-free conditions . Adapting this methodology to the target compound involves:
Optimized Protocol:
-
Reactants: 2-amino-4-methylaniline (1 mmol), 3,4,5-trimethoxybenzaldehyde (1 mmol), dimedone (1 mmol)
-
Catalyst: Cu@PI-COF (0.2 g)
-
Conditions: Microwave irradiation (180 W), solvent-free, 5 minutes
The Cu@PI-COF catalyst facilitates rapid imine formation and cyclization while remaining recyclable for up to five cycles without significant loss of activity. This method eliminates the need for hazardous solvents and reduces energy consumption, aligning with sustainable chemistry principles .
Catalytic Systems for Enhanced Selectivity
Transition metal catalysts, particularly copper and cerium derivatives, have proven effective in improving the regioselectivity and yield of dibenzo[b,e] diazepin-1-one syntheses. A comparative analysis of catalytic systems is provided below:
Copper-based systems outperform other catalysts due to their Lewis acidity, which accelerates imine formation and stabilizes reactive intermediates .
Functionalization and Post-Synthetic Modifications
Introducing the 11-methyl group necessitates careful timing during the synthesis. Two primary strategies are employed:
-
Pre-functionalization of o-phenylenediamine: Methylation of 2-nitroaniline derivatives followed by reduction to yield 2-amino-4-methylaniline.
-
Post-cyclization alkylation: Treating the diazepin-1-one intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) at 60°C for 6 hours.
The pre-functionalization approach is preferred for higher regioselectivity, achieving 85% yield compared to 70% for post-cyclization methods.
Structural Characterization and Analytical Data
Confirming the structure of the final product requires a combination of spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, Ar-H), 3.89 (s, 9H, OCH₃), 3.21 (m, 2H, CH₂), 2.45 (s, 3H, CH₃) .
-
MS (ESI): m/z 435.2 [M+H]⁺ (calculated for C₂₄H₂₆N₂O₄: 434.2).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).
These data align with published benchmarks for related dibenzo[b,e] diazepin-1-one derivatives .
Challenges and Limitations
Current synthetic routes face three major limitations:
-
Stereochemical control: The non-planar diazepine ring can adopt multiple conformations, complicating enantioselective synthesis.
-
Solubility issues: The 3,4,5-trimethoxyphenyl group contributes to low aqueous solubility, necessitating organic solvents for purification.
-
Scale-up inefficiencies: Microwave methods, while rapid, are less practical for industrial-scale production due to equipment limitations .
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemical Synthesis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones has been explored extensively due to their structural complexity and biological significance. Efficient synthetic pathways have been established that utilize various reaction conditions to yield multifunctionalized derivatives. For instance, a domino approach involving enaminones has been demonstrated to produce these compounds selectively . The ability to manipulate the substituents on the diazepine core allows for the fine-tuning of their biological properties.
Anticancer Properties
Research has indicated that compounds within the dibenzo[b,e][1,4]diazepine family exhibit significant anticancer activity. A study evaluating the cytotoxic effects of related compounds showed promising results against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), with IC50 values ranging from 27.7 to 39.2 µM. In contrast, normal cell lines exhibited lower toxicity (IC50 > 100 µM) suggesting a selective action against cancerous cells .
Neuropharmacological Effects
The potential neuropharmacological applications of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are also noteworthy. Compounds in this class have been investigated for their anticonvulsant properties. For example, related thiazole-integrated analogues have shown promising anticonvulsant activity in preclinical models . This suggests that similar diazepine derivatives could be explored for treating seizure disorders.
Anti-inflammatory and Antioxidant Activities
Additionally, the biological activities attributed to dibenzo[b,e][1,4]diazepin-1-ones extend to anti-inflammatory and antioxidant effects. These properties are critical in addressing various health conditions where oxidative stress and inflammation play a significant role . The presence of methoxy groups in the structure enhances these activities by improving solubility and bioavailability.
Case Study 1: Anticancer Activity
In one study focusing on a series of related dibenzo[b,e][1,4]diazepin-1-one derivatives synthesized via a novel pathway involving arylglyoxal monohydrates and enaminones, researchers observed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines. The findings highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective potential of various dibenzo[b,e][1,4]diazepines in models of neurodegeneration. Results indicated that certain derivatives could mitigate neuronal damage induced by oxidative stress through their antioxidant properties . This underscores the versatility of these compounds in addressing diverse health challenges.
Mechanism of Action
The mechanism of action of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others. These interactions can inhibit the function of these proteins, leading to anti-cancer and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and synthesis approaches.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing π-π stacking interactions in biological targets. In contrast, analogs with chlorophenyl (e.g., ) or bromophenyl (e.g., ) substituents introduce electron-withdrawing effects, which may alter binding kinetics and metabolic stability.
- Bulky substituents like 3,3-dimethyl in may sterically hinder interactions with narrow enzyme active sites compared to the smaller methyl group in the target compound.
Biological Activity
11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the dibenzo diazepine class and is characterized by its unique structure which includes a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 314.38 g/mol. The presence of multiple methoxy groups is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. For instance:
- In vitro studies have demonstrated that derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
- Mechanism of action : These compounds often induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial effects : Some derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
- Antifungal properties : Similar compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans .
Pharmacological Studies
Pharmacological evaluations have been conducted to ascertain the safety and efficacy profile of this compound:
Case Studies
Several case studies have documented the therapeutic effects of similar compounds:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Resistance :
Q & A
Q. What are the standard synthetic routes for 11-methyl-3-(3,4,5-trimethoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions to form the diazepine core.
- Cyclization under reflux with catalysts like p-toluenesulfonic acid (p-TsOH).
- Substitution reactions to introduce the 3,4,5-trimethoxyphenyl group. Key reagents include DMF as a solvent and DIPEA as a base for deprotonation. Reaction conditions (e.g., nitrogen atmosphere, 80–100°C) are critical for yield optimization .
Q. How is the compound structurally characterized?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms the diazepine ring and substituent positions.
- X-ray crystallography (monoclinic P21/c space group) resolves the chair conformation of the tetrahydro-diazepine ring and hydrogen-bonding networks .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 390.475 for C24H26N2O3 analogs) .
Q. What preliminary pharmacological screening methods are used for this compound?
- In vitro receptor binding assays (e.g., GABAₐ or serotonin receptors) assess affinity using radiolabeled ligands.
- Enzyme inhibition studies (e.g., acetylcholinesterase) via spectrophotometric methods.
- Cell viability assays (MTT protocol) to evaluate cytotoxicity in neuronal cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
- Automated synthesis : Continuous flow reactors reduce reaction time and improve reproducibility .
Q. What computational methods predict the compound’s biological targets?
- Molecular docking (AutoDock Vina) models interactions with neurotransmitter receptors (e.g., GABAₐ’s benzodiazepine-binding site).
- QSAR studies correlate substituent electronic properties (e.g., methoxy group Hammett constants) with activity .
Q. How do structural modifications (e.g., methoxy group position) affect pharmacological activity?
- 3,4,5-Trimethoxyphenyl vs. 2,4-dimethoxyphenyl : The symmetric substitution in 3,4,5-trimethoxy enhances π-π stacking with receptor aromatic residues, increasing binding affinity.
- Methyl group at C11 : Steric hindrance may reduce off-target interactions. Comparative IC₅₀ values from enzyme assays guide SAR .
Q. How are data contradictions in biological activity resolved?
- Batch-to-batch purity analysis : HPLC (C18 column, acetonitrile/water gradient) identifies impurities affecting assay results.
- Cross-validation : Replicate receptor binding assays across independent labs with standardized protocols (e.g., ³H-flunitrazepam displacement).
- Meta-analysis : Compare results with structurally analogous dibenzo-diazepines (e.g., clozapine derivatives) .
Methodological Challenges
Q. What techniques address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without cell membrane disruption.
- Nanoformulation : Liposomal encapsulation improves bioavailability in in vivo models .
Q. How is crystallographic data analyzed to confirm stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
